molecular formula C11H22Cl2N4O B1376565 2-amino-N-[1-(1H-pyrazol-1-yl)propan-2-yl]pentanamide dihydrochloride CAS No. 1423024-35-4

2-amino-N-[1-(1H-pyrazol-1-yl)propan-2-yl]pentanamide dihydrochloride

Cat. No.: B1376565
CAS No.: 1423024-35-4
M. Wt: 297.22 g/mol
InChI Key: LLJVCUBBHXGKHS-UHFFFAOYSA-N
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Description

2-amino-N-[1-(1H-pyrazol-1-yl)propan-2-yl]pentanamide dihydrochloride is a chemical compound with the molecular formula C11H20N4O.2ClH and a molecular weight of 297.23 g/mol . This compound is known for its unique structure, which includes a pyrazole ring, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 2-amino-N-[1-(1H-pyrazol-1-yl)propan-2-yl]pentanamide dihydrochloride involves several steps. One common method includes the reaction of 2-amino-pentanamide with 1-(1H-pyrazol-1-yl)propan-2-yl chloride under specific conditions . The reaction typically requires a solvent such as ethanol and a catalyst like sodium ethoxide. The product is then purified through recrystallization to obtain the dihydrochloride salt form.

Chemical Reactions Analysis

2-amino-N-[1-(1H-pyrazol-1-yl)propan-2-yl]pentanamide dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

2-amino-N-[1-(1H-pyrazol-1-yl)propan-2-yl]pentanamide dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-N-[1-(1H-pyrazol-1-yl)propan-2-yl]pentanamide dihydrochloride involves its interaction with specific molecular targets. The pyrazole ring in the compound can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

2-amino-N-[1-(1H-pyrazol-1-yl)propan-2-yl]pentanamide dihydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-amino-N-(1-pyrazol-1-ylpropan-2-yl)pentanamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O.2ClH/c1-3-5-10(12)11(16)14-9(2)8-15-7-4-6-13-15;;/h4,6-7,9-10H,3,5,8,12H2,1-2H3,(H,14,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLJVCUBBHXGKHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)NC(C)CN1C=CC=N1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-amino-N-[1-(1H-pyrazol-1-yl)propan-2-yl]pentanamide dihydrochloride
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